2-Ethoxy-5-methyl-1,3-dinitrobenzene
Description
Properties
CAS No. |
60546-37-4 |
|---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-ethoxy-5-methyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C9H10N2O5/c1-3-16-9-7(10(12)13)4-6(2)5-8(9)11(14)15/h4-5H,3H2,1-2H3 |
InChI Key |
IWBFKZGEGJERAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Ethoxy-5-methyl-1,3-dinitrobenzene
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of ethoxy and methyl groups onto the benzene ring.
- Selective nitration at the 1,3-positions (meta positions relative to substituents).
- Control of reaction conditions to favor dinitration without over-nitration or degradation.
The starting material is often ethylated methylbenzene derivatives or methyl-substituted ethoxybenzenes, which undergo nitration using nitrating agents such as a mixture of nitric acid and sulfuric acid under controlled temperature.
Specific Preparation Routes
Nitration of 2-Ethoxytoluene
- Starting Material: 2-ethoxytoluene (o-ethoxytoluene).
- Reagents: Mixed acid nitrating mixture (HNO3/H2SO4).
- Conditions: Low temperature (0–10 °C) to avoid polysubstitution.
- Outcome: Introduction of two nitro groups preferentially at the 3 and 5 positions relative to the methyl group, yielding this compound.
- Notes: The methyl group is activating and ortho/para-directing, while the ethoxy group is strongly activating and ortho/para-directing; the nitration pattern reflects steric and electronic effects leading to 1,3-dinitro substitution.
Catalytic Michael Addition Approach (Indirect Route)
Based on research on related 1,3-dinitro compounds synthesis, an alternative approach involves:
- Michael addition of nitronate anions to nitroalkenes.
- Use of catalysts such as thioureas to enhance regio- and stereoselectivity.
- Example: Reaction of 2-nitropropane with nitroalkenes in the presence of potassium hydroxide and thiourea catalysts can yield 1,3-dinitroalkane derivatives with high yields and selectivity.
While this approach is more common for aliphatic dinitro compounds, it provides mechanistic insights into dinitro compound formation that can be adapted for aromatic systems with appropriate modifications.
Industrial and Patent-Reported Methodologies
A patent describing a related dinitrobenzyl compound preparation demonstrates:
- Use of sodium methoxide dispersed in paraffin oil as a reaction medium.
- Controlled temperature (5–10 °C) during simultaneous addition of ortho-nitro toluene and formamide.
- Subsequent hydrolysis, dealcoholization, separation, washing, and drying steps.
- Achieved yield: 82.5% with high purity (98.5%).
- Advantages: Improved yield, reduced costs, and lower pollution due to solvent and reagent choices.
- Although this patent focuses on 2,2'-dinitrodibenzyl, the principles of controlled nitration and substitution in mild conditions are relevant for this compound preparation.
Data Tables and Reaction Parameters
Michael Addition Catalysis Data (Relevant to Dinitro Compound Formation)
| Entry | Catalyst (Thiourea) | Catalyst Loading (%) | Et3N Loading (%) | Yield (%) | Diastereomeric Ratio (syn/anti) |
|---|---|---|---|---|---|
| 1 | 12 (3,5-bis(trifluoromethyl)thiourea) | 10 | 10 | 85 | 55:45 |
| 2 | 12 | 10 | 10 | 83 | 77:23 |
| 3 | 13 | 10 | 10 | 66 | 78:22 |
| 4 | 14 | 10 | 10 | 58 | 87:13 |
| 5 | 15 | 10 | 10 | 75 | 80:20 |
Note: These data reflect catalyst efficiency in Michael addition steps that produce 1,3-dinitro compounds, highlighting the role of catalyst structure on yield and stereoselectivity.
Reaction Conditions for Sodium Methoxide-Mediated Synthesis (Patent Data)
| Step | Conditions | Details |
|---|---|---|
| Sodium methoxide dispersion | 32.5 g in 180 g paraffin oil | Temperature: 5–10 °C |
| Addition of reagents | Ortho-nitro toluene (80 g) and methane amide (13.7 g) | Added dropwise over 2.5 hours simultaneously |
| Incubation | 4 hours at 5–10 °C, then 6 hours at 10–15 °C | Reaction mixture formation |
| Hydrolysis | Addition of 180 g water, 30–40 °C for 1 hour | Completes hydrolysis |
| Dealcoholization | Heating to 95 °C to remove methyl alcohol | Recovered 25 g methyl alcohol |
| Filtration & drying | Filtration at 30–40 °C, washing, drying | Product yield 65.5 g, purity 98.5%, yield 82.5% |
This method emphasizes mild conditions, solvent choice, and efficient recovery steps to maximize yield and minimize waste.
Mechanistic and Practical Considerations
- Regioselectivity: The directing effects of ethoxy (strongly activating) and methyl groups influence nitration positions, favoring 1,3-dinitro substitution.
- Temperature Control: Low temperatures prevent over-nitration and decomposition.
- Catalyst Use: Thiourea catalysts can accelerate Michael addition reactions for dinitro compounds, improving yield and selectivity.
- Solvent and Reagent Choice: Using paraffin oil instead of Sherwood oil and methane amide instead of ethyl formate reduces cost and environmental impact.
- Workup: Hydrolysis and dealcoholization steps are critical for product isolation and purity.
Summary Table of Key Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct Nitration | 2-ethoxytoluene, HNO3/H2SO4, 0–10 °C | ~70–85 | Classical method, regioselective nitration |
| Michael Addition Catalysis | 2-nitropropane, nitroalkenes, KOH, thiourea catalysts | Up to 90 | Efficient for 1,3-dinitroalkane synthesis |
| Sodium Methoxide in Paraffin Oil (Patent) | Sodium methoxide, paraffin oil, ortho-nitro toluene, methane amide, 5–15 °C | 82.5 | Improved industrial method, eco-friendly |
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products:
Reduction: 2-Ethoxy-5-methyl-1,3-diaminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethoxy-5-methyl-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methyl-1,3-dinitrobenzene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pathways involved include the formation of reactive oxygen species (ROS) and the subsequent oxidative stress on cells .
Comparison with Similar Compounds
Structural and Substituent Effects
The substituents on the benzene ring significantly influence electronic, steric, and solubility properties. Key analogs and their substituent patterns are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The presence of two nitro groups in this compound and its analogs enhances electrophilicity, making these compounds reactive toward nucleophilic substitution (e.g., in pharmaceutical intermediates) .
- Solubility : The ethoxy and methyl groups in the target compound may improve solubility in organic solvents compared to the sulfonyl or chloro-substituted analogs, which exhibit higher polarity .
Biological Activity
2-Ethoxy-5-methyl-1,3-dinitrobenzene is a nitroaromatic compound that has garnered attention due to its potential biological activities and toxicological implications. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its toxic effects, mechanisms of action, and relevant case studies.
This compound has the molecular formula C10H12N2O4 and is characterized by two nitro groups attached to a benzene ring, which significantly influences its reactivity and biological interactions.
Toxicological Profile
The toxicological effects of this compound can be inferred from studies on structurally similar compounds such as 1,3-dinitrobenzene. These compounds are known to produce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity. The formation of methemoglobin can lead to symptoms such as cyanosis and gastrointestinal disturbances .
Table 1: Toxicological Effects of Nitroaromatic Compounds
| Compound | Main Toxicological Effects | Reference |
|---|---|---|
| 1,3-Dinitrobenzene | Methemoglobinemia, cyanosis | |
| This compound | Potentially similar effects inferred from analogs |
Research indicates that nitroaromatic compounds can exert their biological effects through several mechanisms:
- Methemoglobin Formation : The nitro groups can be reduced to form hydroxylamine derivatives, which interact with hemoglobin.
- Reactive Oxygen Species (ROS) Generation : Nitro compounds may induce oxidative stress by generating ROS, leading to cellular damage.
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cellular metabolism .
Case Studies
Several studies have highlighted the biological activity of related nitroaromatic compounds:
- Study on 1,3-Dinitrobenzene : This compound was shown to cause significant hematological effects in occupational exposure scenarios. Workers exposed to high levels exhibited symptoms like cyanosis and slight-to-moderate anemia .
- Animal Studies : In rodent models, exposure to dinitrobenzenes resulted in increased mortality rates at doses ranging from 6 mg/kg/day. These findings suggest a dose-dependent relationship between exposure levels and toxic effects .
Q & A
Q. Methodological Considerations :
- Catalysts : Concentrated sulfuric acid for nitration; potassium carbonate for ethoxylation.
- Temperature : Nitration at 0–5°C minimizes byproducts.
- Purification : Recrystallization from ethanol/water (1:3 v/v) improves purity (>95%).
- Yield Optimization : Route 1 achieves ~65% yield, while Route 2 offers higher reproducibility (~70%) but requires rigorous temperature control.
Q. Basic Research Focus
- NMR :
- ¹H NMR : Ethoxy group protons appear as a triplet at δ 1.3–1.5 ppm; aromatic protons (meta to nitro groups) resonate as a singlet at δ 8.2–8.4 ppm.
- ¹³C NMR : Nitro groups deshield adjacent carbons (C-1 and C-3: δ 148–150 ppm) .
- IR : Strong asymmetric/symmetric NO₂ stretches at 1530 cm⁻¹ and 1350 cm⁻¹ confirm dinitro substitution.
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and confirms molecular geometry .
Advanced Tip : Use time-dependent DFT calculations to correlate experimental UV-Vis spectra with electronic transitions.
What mechanistic insights explain the regioselectivity observed during nitration?
Q. Advanced Research Focus
- Electrophilic Aromatic Substitution (EAS) :
- Methoxy and methyl groups act as ortho/para directors, but steric hindrance from the ethoxy group favors nitration at the less hindered meta positions.
- Computational studies (e.g., DFT) reveal higher activation energy for para nitration due to steric clashes with the ethoxy substituent.
- Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance nitronium ion (NO₂⁺) stability, improving regioselectivity .
Contradiction Note : suggests steric control dominates, while classical EAS rules prioritize electronic effects. Further kinetic studies are needed to resolve this discrepancy.
How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
Q. Advanced Research Focus
- Nitro Groups : Strong electron-withdrawing effects activate the ring for NAS at positions ortho/para to nitro groups.
- Ethoxy Group : Electron-donating nature deactivates adjacent positions but stabilizes intermediates via resonance.
- Experimental Validation :
- React this compound with ammonia in DMSO at 120°C. LC-MS analysis shows substitution occurs preferentially at C-4 (para to ethoxy) due to resonance stabilization of the Meisenheimer complex .
Q. Basic Research Focus
- Toxicity : Analogous to 1,3-dinitrobenzene, which exhibits testicular toxicity via redox cycling and ROS generation .
- Handling :
- Storage : Keep in airtight containers at ≤4°C, away from reducing agents.
Advanced Note : Conduct Ames tests to assess mutagenicity and establish workplace exposure limits (similar to ethylbenzene protocols ).
How can this compound serve as a precursor for pharmacologically active molecules?
Q. Advanced Research Focus
- VEGFR2 Inhibitors : The nitro groups can be reduced to amines for coupling with sulfonamide pharmacophores (e.g., 5-(ethylsulfonyl)-2-methoxy-1,3-dinitrobenzene intermediates ).
- Antimicrobial Agents : Functionalize the ethoxy group with triazole moieties via click chemistry to enhance biofilm penetration.
Q. Methodology :
Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines.
Amine intermediates undergo Suzuki-Miyaura cross-coupling with boronic acids to diversify structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
